![molecular formula C18H18N4OS B2399888 N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide CAS No. 392248-06-5](/img/structure/B2399888.png)
N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide
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Overview
Description
Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . These spectacular features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are part of essential building blocks like amino acids, nucleotides, etc .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They are part of essential building blocks like amino acids, nucleotides, etc .
Materials Science
1,2,3-triazoles are used in materials science . They are part of essential building blocks like amino acids, nucleotides, etc .
Mechanism of Action
Target of Action
Triazole derivatives, which this compound is a part of, are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad biological activities of triazole compounds , it can be inferred that multiple pathways could be affected, leading to downstream effects.
Pharmacokinetics
The physicochemical properties of similar triazole compounds suggest that they may have good bioavailability .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could have similar effects.
Action Environment
The chemical stability of triazole compounds suggests that they may be resistant to various environmental conditions .
properties
IUPAC Name |
N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-7-9-15(10-8-13)17(23)19-11-16-20-21-18(24)22(16)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWDPERKOIHLDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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